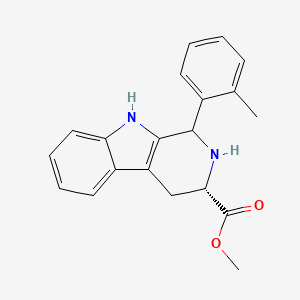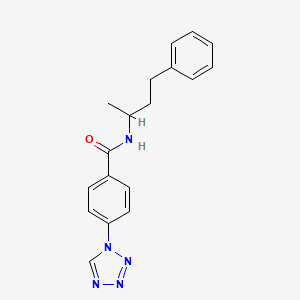
methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with a unique structure that includes a beta-carboline core
Méthodes De Préparation
The synthesis of methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the use of photoredox-catalyzed cascade annulation reactions. These reactions often involve starting materials such as methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes, which react with sulfonyl chlorides to form the desired product under ambient conditions .
Analyse Des Réactions Chimiques
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific groups in the molecule.
Common reagents used in these reactions include sulfonyl chlorides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives. Similar compounds include:
2-Methoxyphenyl isocyanate: Known for its chemoselective multitasking properties.
2-Propenal, 2-methyl-3-phenyl-: Used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3/t17-,18?/m0/s1 |
Clé InChI |
GXXLZYUSJDCEBE-ZENAZSQFSA-N |
SMILES isomérique |
CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3 |
SMILES canonique |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11307122.png)
![7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307124.png)

![N-(3,5-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307138.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11307143.png)
![N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11307150.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307157.png)
![N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11307158.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11307163.png)
![N-(2-bromo-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307171.png)
![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307192.png)
![2-fluoro-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11307205.png)
![N-Cyclooctyl-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11307211.png)
